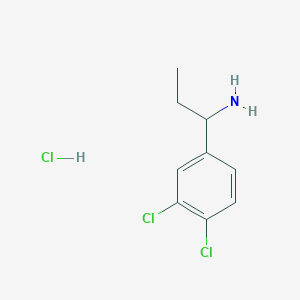
(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile, also known as 4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile (HOMC), is an organic compound that has recently been studied for its potential applications in the field of science and technology. HOMC is a colorless, crystalline solid that is soluble in water and organic solvents. It is a chiral molecule, meaning that it has two non-superimposable mirror images that are not identical. HOMC has been found to exhibit a variety of interesting properties, such as the ability to act as a catalyst in organic reactions and to serve as a ligand for metal complexes. In recent years, HOMC has been studied for its potential applications in the field of biochemistry and medicine, as it has been found to have promising effects on various biochemical and physiological processes.
科学研究应用
HOMC has been studied for its potential applications in the field of biochemistry and medicine. It has been found to have promising effects on various biochemical and physiological processes, such as the inhibition of enzymes involved in the metabolism of drugs and the modulation of the expression of genes involved in the regulation of cell growth and differentiation. In addition, HOMC has been found to be an effective antioxidant, and has been used in the treatment of oxidative stress-related diseases. Furthermore, HOMC has been studied for its potential use in the synthesis of drugs and other organic compounds.
作用机制
The mechanism of action of HOMC is not yet fully understood. However, it is believed that HOMC may interact with certain enzymes and proteins in the body, thereby modulating the expression of genes involved in the regulation of cell growth and differentiation. Additionally, HOMC has been found to be an effective antioxidant, and may help to protect cells from oxidative damage caused by free radicals.
Biochemical and Physiological Effects
HOMC has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, HOMC has been found to modulate the expression of genes involved in the regulation of cell growth and differentiation. Furthermore, HOMC has been found to be an effective antioxidant, and has been used in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
The main advantage of using HOMC in laboratory experiments is its ability to inhibit the activity of enzymes involved in the metabolism of drugs. This can be beneficial for researchers studying the effects of drugs on the body, as it allows them to better control the metabolism of the drug in question. Additionally, HOMC has been found to be an effective antioxidant, which can be beneficial for researchers studying oxidative stress-related diseases. However, one limitation of using HOMC in laboratory experiments is that it is a chiral molecule, meaning that it has two non-superimposable mirror images that are not identical. This can make it difficult to accurately measure the effects of HOMC on biochemical and physiological processes.
未来方向
There are a number of potential future directions for research involving HOMC. For example, further research could be conducted to better understand the mechanism of action of HOMC, as well as its effects on various biochemical and physiological processes. Additionally, further research could be conducted to explore the potential applications of HOMC in the synthesis of drugs and other organic compounds. Furthermore, further research could be conducted to explore the potential use of HOMC in the treatment of oxidative stress-related diseases. Finally, further research could be conducted to explore the potential use of HOMC as a ligand for metal complexes.
合成方法
HOMC can be synthesized in a two-step process. The first step involves the reaction of 2-hydroxyacetone with formaldehyde in the presence of an acid catalyst, such as hydrochloric acid. This reaction yields a mixture of (2S,4S,5R)-(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile(hydroxymethyl)oxolane-2-carbonitrile, (2R,4R,5S)-(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile(hydroxymethyl)oxolane-2-carbonitrile, and (2R,4S,5S)-(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile(hydroxymethyl)oxolane-2-carbonitrile. The second step involves the separation of the three isomers by a process known as chromatography.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile involves the conversion of a starting material to an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include protection of the hydroxyl groups, formation of the oxolane ring, introduction of the nitrile group, and deprotection of the hydroxyl groups.", "Starting Materials": [ "D-glucose", "Acetic anhydride", "Sodium acetate", "Hydroxylamine hydrochloride", "Sodium cyanide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Protection of the hydroxyl groups using acetic anhydride and sodium acetate", "Formation of the oxolane ring by reaction with hydroxylamine hydrochloride and sodium cyanide", "Introduction of the nitrile group by reaction with sodium borohydride and hydrochloric acid", "Deprotection of the hydroxyl groups using sodium hydroxide" ] } | |
CAS 编号 |
50908-43-5 |
分子式 |
C6H9NO3 |
分子量 |
143.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



